3,4-Dimethylidenehept-6-en-2-one
Description
3,4-Dimethylidenehept-6-en-2-one is an α,β-unsaturated ketone characterized by a conjugated dienone system. The molecule features a heptenone backbone with methylidene groups at positions 3 and 4, contributing to its electron-deficient nature.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3,4-dimethylidenehept-6-en-2-one |
InChI |
InChI=1S/C9H12O/c1-5-6-7(2)8(3)9(4)10/h5H,1-3,6H2,4H3 |
InChI Key |
TZHVGXRRAKLLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C)C(=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylidenehept-6-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3,4-dimethylpent-2-enal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylidenehept-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylidene groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3,4-Dimethylidenehept-6-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylidenehept-6-en-2-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylidene groups can undergo electrophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-Dimethylidenehept-6-en-2-one with compounds sharing functional or structural motifs, as identified in the evidence:
1,2-Dimethyl-4-[(4E)-6-Methylhept-4-en-1-yl]cyclohexa-1,3-diene
- Structure : Cyclohexa-1,3-diene core with a methyl-substituted heptenyl chain.
- Key Differences: Lacks the ketone group present in this compound, reducing electrophilicity. The cyclohexadiene ring introduces steric constraints absent in the linear heptenone structure.
- Reactivity : Primarily undergoes Diels-Alder reactions due to the conjugated diene system, whereas the target compound’s ketone enables nucleophilic additions .
Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (6d)
- Structure: Isoquinoline derivative with methoxy and ester groups.
- Key Differences: Aromatic heterocycle vs. aliphatic dienone backbone. Electron-donating methoxy groups contrast with the electron-withdrawing ketone in the target compound.
- Applications: Isoquinoline derivatives are prevalent in alkaloid synthesis, whereas the target compound’s reactivity aligns with non-aromatic conjugated systems .
4,7-Methano-1H-Indene Derivatives
- Example: 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene (CAS 77-73-6).
- Structure : Bicyclic system with fused cyclohexene and cyclopentene rings.
- Key Differences: Rigid bicyclic framework vs. the flexible heptenone chain. No ketone functionality, limiting comparison to steric and conformational properties .
Comparative Data Table
| Compound | Core Structure | Functional Groups | Key Reactivity |
|---|---|---|---|
| This compound | Linear heptenone | α,β-unsaturated ketone, dienone | Electrophilic addition, cycloaddition |
| 1,2-Dimethyl-4-(6-methylhept-4-enyl)cyclohexa-1,3-diene | Cyclohexadiene | Conjugated diene, alkyl chain | Diels-Alder reactions |
| Ethyl 6,7-dimethoxyisoquinoline-2-carboxylate (6d) | Isoquinoline | Ester, methoxy groups | Nucleophilic substitution, alkaloid synthesis |
| 4,7-Methano-1H-indene derivatives | Bicyclic hydrocarbon | None (pure hydrocarbon) | Sterically constrained additions |
Research Findings and Implications
- Electron-Deficient Nature: The ketone and conjugated dienone in this compound enhance its reactivity toward nucleophiles compared to purely hydrocarbon analogs like cyclohexadienes .
- Steric Flexibility: Unlike rigid bicyclic systems (e.g., 4,7-methanoindene), the linear structure of the target compound allows for greater conformational freedom, favoring intermolecular reactions .
- Functional Group Synergy: The combination of methylidene groups and ketone distinguishes it from isoquinoline derivatives (e.g., compound 6d), which rely on aromaticity and heteroatoms for reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
